Isoproterenol Sulfate
Vue d'ensemble
Description
It is a non-selective beta-adrenergic agonist, which means it stimulates beta receptors in the heart and lungs, leading to increased heart rate and bronchodilation . Isoproterenol Sulfate was first approved by the FDA on March 9, 1956, and has since been a significant component in the management of various cardiovascular and respiratory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoproterenol involves the reaction of catechol with isopropylamine. The process typically includes the following steps:
Nitration: Catechol is nitrated to form 3,4-dinitrocatechol.
Reduction: The dinitro compound is then reduced to 3,4-diaminocatechol.
Alkylation: The diamino compound undergoes alkylation with isopropylamine to form isoproterenol.
Industrial Production Methods
Industrial production of Isoproterenol Sulfate involves the use of pressurized metered dose inhaler (pMDI) technology. The manufacturing process includes:
Cold Filling: The formulation components are combined in bulk and filled into containers at low temperatures to maintain the propellant in a liquid state.
Pressure Filling: The formulation is filled into containers under high pressure to ensure the propellant remains in a liquid state.
Analyse Des Réactions Chimiques
Types of Reactions
Isoproterenol Sulfate undergoes several types of chemical reactions, including:
Oxidation: Isoproterenol can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: Isoproterenol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products Formed
Oxidation: Quinones and other oxidized catechol derivatives.
Reduction: Catechol and its derivatives.
Substitution: Various substituted catechol compounds.
Applications De Recherche Scientifique
Isoproterenol Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-adrenergic agonists and their interactions.
Biology: Employed in research on cardiovascular and respiratory physiology.
Medicine: Utilized in clinical studies for the treatment of bradycardia, heart block, and asthma.
Industry: Applied in the development of inhalation therapies and drug delivery systems .
Mécanisme D'action
Isoproterenol Sulfate exerts its effects by stimulating beta-adrenergic receptors in the heart and lungs. This leads to:
Increased Heart Rate: Stimulation of beta-1 receptors in the heart increases heart rate and cardiac output.
Bronchodilation: Activation of beta-2 receptors in the lungs causes relaxation of bronchial smooth muscles, leading to bronchodilation
Comparaison Avec Des Composés Similaires
Similar Compounds
Albuterol: A selective beta-2 adrenergic agonist used primarily for asthma.
Epinephrine: A non-selective adrenergic agonist used for anaphylaxis and cardiac arrest.
Orciprenaline: Another beta-adrenergic agonist used for asthma and bronchospasm .
Uniqueness
Isoproterenol Sulfate is unique due to its non-selective action on both beta-1 and beta-2 receptors, making it effective for both cardiovascular and respiratory conditions. Unlike albuterol, which is selective for beta-2 receptors, this compound can increase heart rate while also providing bronchodilation .
Activité Biologique
Isoproterenol sulfate, a non-selective beta-adrenergic agonist, is primarily used in clinical settings to manage conditions such as heart block, bronchospasm in anesthesia, and cardiac arrest. Its biological activity is characterized by its effects on various physiological systems, particularly the cardiovascular and respiratory systems. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to several physiological responses:
- Cardiovascular Effects : Increases heart rate (chronotropic effect) and myocardial contractility (inotropic effect), enhancing cardiac output.
- Respiratory Effects : Causes bronchodilation, making it useful in treating asthma and other obstructive airway diseases.
Pharmacokinetics and Dosage
The pharmacokinetics of this compound indicate rapid absorption and distribution, with a half-life that allows for frequent dosing in acute settings. A study involving 28 subjects demonstrated significant intersubject variability in receptor sensitivity, highlighting the need for individualized dosing strategies based on patient response .
Parameter | Value |
---|---|
Chemical Formula | C22H40N2O12S |
Molecular Weight | 556.62 g/mol |
Half-Life | Approximately 2 hours |
Route of Administration | Intravenous, Inhalation |
Cardiovascular Studies
Research has shown that this compound can induce cardiac hypertrophy and apoptosis under certain conditions. A study indicated that chronic exposure to isoproterenol enhances apoptosis in human embryonic kidney (HEK) cells when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
Case Study : In patients with heart failure, intravenous administration of this compound resulted in improved cardiac output without significant adverse effects, demonstrating its therapeutic potential in acute heart failure management .
Respiratory Studies
In the context of respiratory therapy, a randomized study comparing this compound with terbutaline sulfate found no significant difference in pulmonary function but noted that isoproterenol had a similar peak effect with a shorter duration of action .
Table: Comparison of Bronchodilator Effects
Medication | Peak Effect Duration | Efficacy on Pulmonary Function |
---|---|---|
Isoproterenol | Short (1-2 hours) | Similar to Terbutaline |
Terbutaline | Longer (4-6 hours) | More sustained effect |
Safety Profile
The safety profile of this compound includes potential side effects such as tachycardia and hypokalemia. A study assessing continuous inhalation treatment for acute asthma exacerbations found that adverse events were significantly lower compared to other beta-agonists like salbutamol .
Adverse Events Reported :
- Tachycardia: 26.8% in salbutamol group vs. 2.4% in isoproterenol group.
- Hypokalemia was also noted but less frequently with isoproterenol.
Molecular Interactions
Molecular docking studies have elucidated the interaction between this compound and various enzymes involved in oxidative stress response. The compound demonstrated binding affinities with superoxide dismutase (SOD) and catalase (CAT), suggesting potential antioxidant properties that may mitigate oxidative damage during ischemic events .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoprenalinsulfat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.